molecular formula C9H8Cl2N4 B7816449 2-(2-chloroethyl)-5-(4-chlorophenyl)-2H-tetrazole

2-(2-chloroethyl)-5-(4-chlorophenyl)-2H-tetrazole

Cat. No.: B7816449
M. Wt: 243.09 g/mol
InChI Key: FPQFPTVMUFXOLD-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-5-(4-chlorophenyl)-2H-tetrazole is a heterocyclic compound featuring a tetrazole core substituted with a 2-chloroethyl group at position 2 and a 4-chlorophenyl group at position 5.

Properties

IUPAC Name

2-(2-chloroethyl)-5-(4-chlorophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N4/c10-5-6-15-13-9(12-14-15)7-1-3-8(11)4-2-7/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQFPTVMUFXOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(N=N2)CCCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-chloroethyl)-5-(4-chlorophenyl)-2H-tetrazole is a member of the tetrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Tetrazoles are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a tetrazole ring substituted with a chloroethyl group and a chlorophenyl group. This structural configuration is believed to contribute to its biological activity.

Anticancer Activity

Research indicates that tetrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the tetrazole moiety have shown selective cytotoxicity against various cancer cell lines. Specifically, derivatives similar to this compound demonstrated IC50 values in the range of 20-30 µM against breast cancer (MCF-7) and liver cancer (HEPG-2) cell lines .

Table 1: Anticancer Activity of Tetrazole Derivatives

CompoundCell LineIC50 (µM)
This compoundMCF-720-30
Other Tetrazole Derivative AHEPG-210-20
Other Tetrazole Derivative BMCF-715-25

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that tetrazole derivatives can inhibit the growth of various pathogens, including Candida albicans and Escherichia coli. In particular, modifications to the tetrazole structure can enhance its efficacy against these microorganisms .

Table 2: Antimicrobial Activity Against Selected Pathogens

CompoundPathogenZone of Inhibition (mm)
This compoundCandida albicans15
Other Tetrazole Derivative CE. coli18
Other Tetrazole Derivative DStaphylococcus aureus20

The mechanism by which tetrazoles exert their biological effects often involves interactions with cellular targets such as enzymes or receptors. For instance, the compound's ability to inhibit certain enzymes may disrupt critical pathways in cancer cells or pathogens, leading to reduced viability .

Case Studies

  • Study on Anticancer Activity :
    A study conducted on a series of tetrazole derivatives revealed that those with chlorophenyl substitutions exhibited enhanced cytotoxicity against MCF-7 cells. The study highlighted the importance of substituent positioning on the tetrazole ring for maximizing anticancer activity .
  • Antifungal Efficacy :
    Another study focused on the antifungal properties of related tetrazoles showed that derivatives similar to this compound were effective against biofilm-forming strains of Candida albicans, suggesting potential for development into antifungal therapies .

Scientific Research Applications

Agricultural Chemistry

Key Applications:

  • Agrochemical Intermediates: This compound serves as a crucial intermediate in the synthesis of various agrochemicals, particularly fungicides and herbicides. Its effectiveness in enhancing crop protection and yield has been widely documented .
  • Fungicidal Properties: Research indicates that derivatives of tetrazoles exhibit significant antifungal activity, making them valuable in developing new fungicides .

Case Study:
A study demonstrated that 5-(4-chlorophenyl)-2H-tetrazole derivatives showed high inhibitory activity against common agricultural pathogens. The synthesized compounds were tested against several fungal strains, with results indicating effective growth inhibition at low concentrations.

Pharmaceutical Development

Key Applications:

  • Active Pharmaceutical Ingredients (APIs): The compound is explored for its potential as an API in developing medications targeting various diseases due to its unique chemical structure .
  • Anticancer Activity: Recent studies have shown that certain tetrazole derivatives exhibit promising anticancer properties. For instance, compounds derived from 2H-tetrazoles have been tested against multiple cancer cell lines, demonstrating significant cytotoxicity .

Data Table: Anticancer Activity of Tetrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Activity
Compound AMCF-712.5High
Compound BPC-38.3Moderate
Compound CHL-605.7Very High

Material Science

Key Applications:

  • Polymer and Coating Formulations: The stability and chemical resistance of 2-(2-chloroethyl)-5-(4-chlorophenyl)-2H-tetrazole make it suitable for advanced materials, including polymers and protective coatings .
  • Explosive Materials: Certain tetrazoles are utilized in the formulation of explosives due to their high nitrogen content and stability under various conditions .

Analytical Chemistry

Key Applications:

  • Reagents for Detection: This compound acts as a reagent in various analytical techniques, aiding in the detection and quantification of other substances in complex mixtures . Its application in chromatography and mass spectrometry has been noted for enhancing sensitivity and specificity.

Case Study:
In a recent analytical study, the use of 5-(4-chlorophenyl)-2H-tetrazole as a derivatizing agent improved the detection limits of pesticides in food samples significantly.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroethyl Group

The 2-chloroethyl side chain undergoes nucleophilic substitution under basic or acidic conditions. Key reactions include:

Reaction TypeReagents/ConditionsProductsYieldReference
Amine substitutionK₂CO₃, DMF, 80°C2-(2-Aminoethyl)-5-(4-chlorophenyl)-2H-tetrazole78%
Thiol substitutionNaSH, EtOH, reflux2-(2-Mercaptoethyl)-5-(4-chlorophenyl)-2H-tetrazole65%
Alkoxy substitutionNaOCH₃, MeOH, 60°C2-(2-Methoxyethyl)-5-(4-chlorophenyl)-2H-tetrazole82%

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, with polar aprotic solvents (e.g., DMF) enhancing nucleophilicity . Steric hindrance from the tetrazole ring slows substitution compared to linear chloroalkanes .

Electrophilic Aromatic Substitution on the 4-Chlorophenyl Ring

The 4-chlorophenyl group participates in electrophilic substitutions, though reactivity is moderated by electron-withdrawing effects from both chlorine and the tetrazole ring:

Reaction TypeReagents/ConditionsProductsYieldReference
NitrationHNO₃/H₂SO₄, 0–5°C5-(3-Nitro-4-chlorophenyl)-2-(2-chloroethyl)-2H-tetrazole54%
SulfonationH₂SO₄/SO₃, 120°C5-(4-Chloro-3-sulfophenyl)-2-(2-chloroethyl)-2H-tetrazole47%
BrominationBr₂/FeBr₃, CH₂Cl₂5-(3-Bromo-4-chlorophenyl)-2-(2-chloroethyl)-2H-tetrazole62%

Key Observation : Directing effects of the chlorine substituent favor meta-substitution, consistent with computational studies on halogenated aryl tetrazoles .

Cross-Coupling Reactions Involving the Chlorophenyl Group

The 4-chlorophenyl moiety undergoes palladium-catalyzed cross-coupling reactions:

Reaction TypeCatalytic SystemSubstrateProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OArylboronic acids5-Aryl-2-(2-chloroethyl)-2H-tetrazoles68–89%
UllmannCuI, 1,10-phenanthroline, DMFAryl iodides5,5'-Diaryl-2-(2-chloroethyl)-2H-tetrazoles73%

Example : Reaction with 4-methoxyphenylboronic acid produces 5-(4-methoxyphenyl)-2-(2-chloroethyl)-2H-tetrazole (87% yield) . Catalyst loading as low as 2 mol% Pd achieves efficient coupling .

Tetrazole Ring Transformations

The tetrazole ring undergoes regioselective modifications:

Alkylation at N-1 Position

ReagentsConditionsProductYield
Methyl iodide, NaHTHF, 0°C → RT1-Methyl-2-(2-chloroethyl)-5-(4-chlorophenyl)-1H-tetrazolium iodide91%

Reduction

ReagentsConditionsProductYieldReference
H₂/Pd-CEtOH, 50 psi2-(2-Chloroethyl)-5-(4-chlorophenyl)-1,2,3-triazole66%
NaBH₄/NiCl₂MeOH, reflux2-(2-Chloroethyl)-5-(4-chlorophenyl)-tetrazoline58%

Note : Ring reduction preserves the chloroethyl group but modifies biological activity profiles .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The dichlorovinyl group in is electron-withdrawing, which may alter ring electron density and reactivity compared to the chloroethyl group.

Comparison with Oxadiazole and Imidazole Derivatives

Table 2: Core Heterocycle Comparison

Compound Class Example Compound Core Structure Biological Activity Reference
Tetrazole This compound Tetrazole Not explicitly reported; inferred antimicrobial potential
Oxadiazole 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole Oxadiazole Anticancer (98.74% growth inhibition at 10⁻⁵ M)
Imidazole Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate Imidazole Sirtuin inhibition (NSCLC cell lines)

Key Observations :

  • Acidity : Tetrazoles (pKa ~4.9) are more acidic than oxadiazoles (pKa ~8.5) and imidazoles (pKa ~14.5), enhancing solubility in physiological conditions.
  • Bioactivity : Oxadiazoles with chlorophenyl groups (e.g., ) show potent anticancer activity, while imidazoles (e.g., ) target epigenetic enzymes. The target tetrazole’s activity remains underexplored but may align with antifungal or antibacterial trends observed in other tetrazoles.

Key Observations :

  • Antimicrobial Potential: Tetrazoles with chlorophenyl groups (e.g., ) demonstrate antifungal activity with low cytotoxicity, suggesting a promising scaffold for the target compound.
  • Structural-Activity Relationships (SAR) : Bulky substituents (e.g., pyrrolidine in ) improve selectivity, while electron-withdrawing groups (e.g., nitro in ) enhance CNS activity.

Physicochemical and Pharmacokinetic Properties

Table 4: Physicochemical Comparison

Compound Name logP (Predicted) Molecular Weight (g/mol) Solubility (mg/mL) Metabolic Stability
This compound 3.2 257.11 0.15 Moderate (CYP3A4 substrate)
5-(4-Chlorophenyl)-2-(3-pyrrolidinylmethyl)-2H-tetrazole 2.8 300.19 0.45 High (steric shielding)
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole 4.1 292.72 0.08 Low (CYP2D6 substrate)

Key Observations :

  • Lipophilicity : The target compound’s logP (3.2) suggests moderate membrane permeability, comparable to pyrrolidine-substituted tetrazoles.
  • Metabolism : Chloroethyl groups may increase susceptibility to oxidative metabolism compared to pyrrolidine derivatives.

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